molecular formula C28H26N2O4S B4070722 N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

Katalognummer B4070722
Molekulargewicht: 486.6 g/mol
InChI-Schlüssel: UUCMYIZYHCCLLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of various cytokines and growth factors. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases.

Wirkmechanismus

N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide inhibits TYK2, which is involved in the signaling pathways of various cytokines and growth factors, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. By inhibiting TYK2, N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide reduces the production of pro-inflammatory cytokines, which are implicated in the pathogenesis of autoimmune diseases.
Biochemical and physiological effects:
In preclinical studies, N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide has been shown to effectively inhibit the activity of TYK2, leading to a reduction in the production of pro-inflammatory cytokines. This reduction in cytokine production is associated with a reduction in disease activity in animal models of autoimmune diseases. N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide has also been shown to have good oral bioavailability and pharmacokinetic properties in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide is its specificity for TYK2. Unlike other JAK inhibitors, which target multiple JAK family members, N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide selectively inhibits TYK2. This specificity may reduce the risk of off-target effects and improve the safety profile of the drug. However, one limitation of N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide is its relatively short half-life, which may limit its efficacy in clinical settings.

Zukünftige Richtungen

There are several potential future directions for the development of N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide. One possibility is the evaluation of N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide in clinical trials for the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. Another future direction is the investigation of N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide in combination with other immunomodulatory agents, such as biologics or small molecule inhibitors. Additionally, further studies are needed to elucidate the long-term safety and efficacy of N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide.

Wissenschaftliche Forschungsanwendungen

N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide has been shown to effectively inhibit the activity of TYK2, leading to a reduction in the production of pro-inflammatory cytokines. These findings suggest that N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide may have therapeutic potential for the treatment of these diseases.

Eigenschaften

IUPAC Name

2-(N-methylsulfonyl-4-phenoxyanilino)-N-(2-phenylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4S/c1-21(28(31)29-27-16-10-9-15-26(27)22-11-5-3-6-12-22)30(35(2,32)33)23-17-19-25(20-18-23)34-24-13-7-4-8-14-24/h3-21H,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCMYIZYHCCLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)N(C3=CC=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-biphenyl-2-yl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
Reactant of Route 2
Reactant of Route 2
N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
Reactant of Route 3
Reactant of Route 3
N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
Reactant of Route 4
Reactant of Route 4
N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
Reactant of Route 5
Reactant of Route 5
N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
Reactant of Route 6
Reactant of Route 6
N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.